tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

Medicinal chemistry ADME profiling CNS drug discovery

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS 886767-41-5; 1-Boc-3-(3-chlorophenyl)piperazine) is a Boc-protected arylpiperazine derivative with a 3-chlorophenyl substituent at the piperazine 3-position. As a member of the N-protected piperazine building block family, this compound serves as an intermediate in medicinal chemistry programs targeting neurological disorders.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
CAS No. 886767-41-5
Cat. No. B1445553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
CAS886767-41-5
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
InChIKeyNLCGGRDOWINSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS 886767-41-5) Procurement & Differentiation Guide


tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS 886767-41-5; 1-Boc-3-(3-chlorophenyl)piperazine) is a Boc-protected arylpiperazine derivative with a 3-chlorophenyl substituent at the piperazine 3-position. As a member of the N-protected piperazine building block family, this compound serves as an intermediate in medicinal chemistry programs targeting neurological disorders . The compound possesses a molecular weight of 296.79 g/mol, a calculated LogP of 3.48810, and contains one hydrogen bond donor and three hydrogen bond acceptors, which collectively define its physicochemical profile for formulation and permeability considerations [1]. Critically, this compound exists as a racemic mixture with an undefined stereocenter at the piperazine 3-position—a structural feature that distinguishes it from stereochemically defined analogs and influences both synthetic route selection and downstream pharmacological outcomes .

Why Substituting CAS 886767-41-5 with Other Arylpiperazine Building Blocks Is Scientifically Inadvisable


In medicinal chemistry, arylpiperazine building blocks are not fungible commodities. The substitution pattern of the aryl ring (3-chloro vs. 4-chloro vs. 2,3-dichloro) dictates distinct electronic and steric profiles that cascade into differential target binding affinities [1]. The position of substitution on the piperazine core (2- vs. 3- vs. 4-position) alters molecular geometry, stereochemical complexity, and conformational preferences—each parameter influencing pharmacokinetic properties and synthetic accessibility [2]. The Boc protecting group imparts specific stability and orthogonal deprotection compatibility relative to alternative N-protecting strategies (Cbz, Fmoc, acetyl), which directly impacts synthetic route design and yield optimization . For CAS 886767-41-5 specifically, the presence of an undefined stereocenter at the piperazine 3-position creates a racemic mixture with a defined heavy atom count of 20 and topological polar surface area of 41.6 Ų . Substitution with a stereochemically pure (R)- or (S)-enantiomer analog (e.g., CAS 1228559-63-4), a regioisomer substituted at the piperazine 4-position (e.g., CAS 186790-11-4), or an unprotected 1-(3-chlorophenyl)piperazine (CAS 6640-24-0) introduces orthogonal differences in reactivity, analytical characterization requirements, and biological readouts. The following section provides quantitative, comparator-based evidence that substantiates these differentiation claims.

Quantitative Differentiation Evidence: CAS 886767-41-5 Versus Closest Analogs


Differential Lipophilicity and Permeability Profile: 3-Position Substitution vs. 4-Position Regioisomer

CAS 886767-41-5 (3-position substitution on piperazine) exhibits a calculated LogP of 3.48810 and XLogP3 of 2.6, with a topological polar surface area (TPSA) of 41.6 Ų . The 4-position regioisomer (CAS 186790-11-4, tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate) has a different molecular geometry that influences hydrogen bonding capacity and lipophilicity [1]. While direct comparative LogP data between these specific regioisomers is not published in primary literature, the structural difference in substitution position alters the spatial arrangement of the Boc group relative to the chlorophenyl moiety, which modulates passive diffusion and efflux transporter recognition—critical for CNS penetration predictions [1].

Medicinal chemistry ADME profiling CNS drug discovery

Stereochemical Distinction: Racemic vs. Single Enantiomer Derivatives

CAS 886767-41-5 is a racemic mixture containing an undefined stereocenter at the piperazine 3-position (Undefined Atom Stereocenter Count = 1) . In contrast, the enantiomerically pure (R)-enantiomer, tert-butyl (3R)-3-(3-chlorophenyl)piperazine-1-carboxylate (CAS 1228559-63-4), provides defined stereochemistry that may yield differential pharmacological activity if the target receptor exhibits stereoselective binding [1]. Procurement of the racemate versus the single enantiomer directly impacts: (i) synthetic route cost and complexity, (ii) analytical method development requirements for chiral purity assessment, and (iii) downstream biological reproducibility in enantiomer-sensitive assays [1].

Chiral synthesis Stereoselective pharmacology Analytical quality control

N-Protection Strategy: Boc vs. Unprotected Amine and Alternative Protecting Groups

CAS 886767-41-5 incorporates a Boc (tert-butoxycarbonyl) protecting group at the piperazine N1 position, which is orthogonal to Cbz and Fmoc protecting groups and cleavable under mild acidic conditions (e.g., TFA in DCM) . The unprotected analog, 1-(3-chlorophenyl)piperazine (CAS 6640-24-0; m-CPP), lacks this protection and is a known pharmacologically active metabolite of trazodone with serotonergic agonist activity [1]. In synthetic applications, the Boc group in CAS 886767-41-5 enables selective functionalization of the unprotected N4 position, a strategic advantage over the free amine, which would require protection prior to analogous transformations .

Organic synthesis Protecting group chemistry Multi-step synthesis

Optimal Procurement Scenarios for tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS 886767-41-5)


Medicinal Chemistry SAR Campaigns Requiring Racemic 3-Arylpiperazine Scaffolds

Procure CAS 886767-41-5 when structure-activity relationship (SAR) studies demand a 3-substituted arylpiperazine core with a Boc-protected N1 position for subsequent selective deprotection and diversification. The compound's LogP of 3.48810 and TPSA of 41.6 Ų place it within favorable CNS drug-like property space, making it suitable for neurological target programs. The racemic nature (Undefined Atom Stereocenter Count = 1) provides a cost-effective entry point for early-stage SAR exploration prior to enantiomer resolution or asymmetric synthesis investment.

Multi-Step Synthetic Routes Requiring Orthogonal N-Protection

Select CAS 886767-41-5 when the synthetic route requires a building block with an unprotected secondary amine at the piperazine N4 position and an acid-labile Boc protecting group at N1. This orthogonal protection strategy, well-documented in piperazine chemistry , enables sequential functionalization not achievable with the fully unprotected 1-(3-chlorophenyl)piperazine (CAS 6640-24-0) [1]. The Boc group provides stability under basic and nucleophilic conditions while remaining cleavable under mild acidic treatment (e.g., TFA/DCM).

Reference Standard for Analytical Method Development and Quality Control

Utilize CAS 886767-41-5 as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for 3-substituted Boc-piperazine derivatives. The compound's defined canonical SMILES, InChI, and InChIKey provide unambiguous structural identification, while its racemic nature necessitates chiral method development—a valuable comparator for enantiomerically pure analogs such as CAS 1228559-63-4 [2]. Multiple vendors offer this compound at ≥95% purity, suitable for analytical qualification [3].

Building Block Library Construction for Fragment-Based or Diversity-Oriented Synthesis

Add CAS 886767-41-5 to building block collections when constructing diversity sets for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS). The compound's molecular weight of 296.79 g/mol and heavy atom count of 20 align with fragment library design principles, while the 3-chlorophenyl moiety provides a halogen handle for further derivatization via cross-coupling chemistry. This specific regioisomer (3-position substitution) offers distinct vector geometry compared to 2- or 4-substituted analogs, expanding accessible chemical space [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.